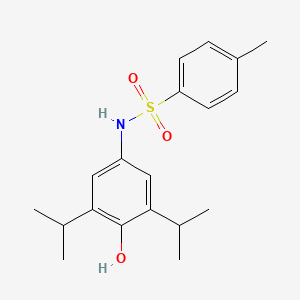

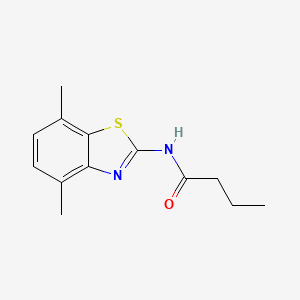

![molecular formula C15H13NO5S B5509842 dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)

dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate involves complex chemical reactions, including esterification and reaction with specific reagents to achieve the desired compound. For example, the synthesis process can include reactions with methyl 2-chloropropionate, leading to a significant yield under optimized conditions (W. Pen, 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds related to this compound has been conducted using various spectroscopic methods. Studies on proton tautomerism and stereoisomerism provide insight into the structural changes associated with different substituents and the overall molecular conformation (A. Pyrih et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving this compound can lead to the formation of complex compounds. For instance, reactions with chlorodiphenylphosphine can produce compounds with significant applications in gold(I) chemistry, forming model complexes for macrocyclic gold compounds (Dennis Wiedemann et al., 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and molecular weight, are crucial for their application in various fields. Studies have been conducted to characterize these properties through methods like polymerization and condensation reactions, which also reveal insights into the molecular weight growth characteristics and solubility in organic solvents (D. Parker & W. Feast, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are vital for understanding the applications of this compound. Research into the reactivity with iso(and isothio)cyanates under specific conditions, such as microwave irradiation, has provided valuable information on synthesizing novel compounds with potential applications (A. Davoodnia et al., 2009).

Scientific Research Applications

Gold(I) Chemistry and Macrocyclic Gold Compounds

Dimethyl 5-aminoisophthalate, as a precursor for amino-substituted tetralactam macrocycles, has been explored for its utility in gold(I) chemistry. The synthesis of model complexes involving this compound has led to the creation of dinuclear and ionic gold(I) compounds, showcasing Au···Au interactions. These developments provide insights into the potential of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate derivatives in forming complex structures with significant implications for materials science and catalysis (Wiedemann, Gamer, & Roesky, 2009).

Synthesis Research and Claisen Rearrangement

Research into the synthesis conditions of this compound derivatives has yielded promising results. One study achieved a 60% yield for a specific derivative, which underwent a Claisen rearrangement. This process highlights the compound's versatility and potential in organic synthesis, offering pathways to novel compounds with varied applications (Pen, 2014).

Polyesters with Chiral Pendent Groups

The compound has also been utilized in the synthesis of novel polyesters, incorporating chiral pendent groups. Such polymers exhibit excellent solubility, optical activity, and thermal stability, making them suitable for various applications in materials science. These findings underscore the potential of this compound in the development of high-performance, optically active polymers (Mallakpour & Kolahdoozan, 2007).

Fluorogenic Substrates for Proteinases

Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been investigated as substrates for certain proteinases. These derivatives provide a useful platform for detecting and quantitatively assaying enzyme activity, demonstrating the compound's utility in biochemistry and molecular biology research (Baggett et al., 1985).

Bioc

ocatalytic "Green" SynthesisThe biocatalytic condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol, catalyzed by lipases under solvent-less conditions, represents an eco-friendly approach to polymer synthesis. This method demonstrates the compound's potential in the "green" synthesis of functionalized amphiphilic copolymers, highlighting its contribution to sustainable chemistry and materials science (Kumar et al., 2004).

properties

IUPAC Name |

dimethyl 5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUZTRXDRQUMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

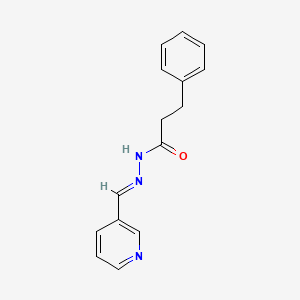

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

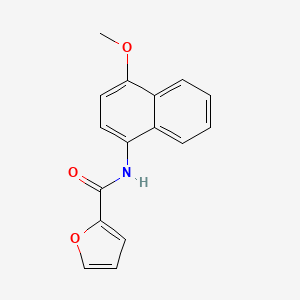

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

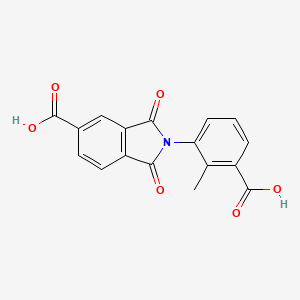

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)